3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trifluorophenyl)propanamide
Description
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trifluorophenyl)propanamide is a synthetic small molecule featuring a fused isoindoloquinazoline core substituted with a trifluorophenyl group via a propanamide linker. The isoindoloquinazoline scaffold is characterized by two fused aromatic systems (isoindole and quinazoline), creating a planar, electron-deficient structure that may interact with biological targets such as kinases or DNA . The trifluorophenyl substituent enhances lipophilicity and metabolic stability, while the propanamide linker provides conformational flexibility for target binding .
Properties
Molecular Formula |
C24H16F3N3O3 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C24H16F3N3O3/c25-17-11-13(12-18(26)21(17)27)28-20(31)9-10-29-22-14-5-1-2-6-15(14)24(33)30(22)19-8-4-3-7-16(19)23(29)32/h1-8,11-12,22H,9-10H2,(H,28,31) |
InChI Key |
WNJWKRNKYILJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC(=C(C(=C5)F)F)F |
Origin of Product |
United States |
Biological Activity
The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trifluorophenyl)propanamide is a complex organic molecule belonging to the isoindole and quinazoline derivatives. These classes of compounds are noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.39 g/mol. The structure features a unique combination of functional groups that may contribute to its pharmacological properties.
1. Anticancer Activity
Quinazoline derivatives are recognized for their anticancer properties. Research indicates that compounds similar to 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trifluorophenyl)propanamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have shown that derivatives display IC50 values in the low micromolar range (less than 10 μM) when tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. Compounds with similar structures have demonstrated preferential suppression of rapidly dividing cells compared to non-tumor cells .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Protein Kinases : Many quinazoline derivatives act as inhibitors of protein kinases which play crucial roles in cell proliferation and survival .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and mitochondrial pathways .
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | <10 | Protein kinase inhibition |
| Anticancer | HeLa | <10 | Apoptosis induction |
| Antimicrobial | Various | Varies | Disruption of microbial metabolism |
Case Study 1: Cytotoxic Evaluation
In a study examining the cytotoxic effects of various quinazoline derivatives, it was found that compounds closely related to 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trifluorophenyl)propanamide displayed significant activity against both MCF-7 and HeLa cell lines. The results indicated that structural modifications significantly influenced cytotoxic potency .
Case Study 2: Antimicrobial Properties
Research into antimicrobial activities revealed that certain derivatives exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was correlated with enhanced antibacterial efficacy .
Scientific Research Applications
Research indicates that compounds within the isoindoloquinazoline class exhibit a range of biological activities. The specific compound has shown promise in the following areas:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. It has been compared favorably to other known antitumor agents due to its unique structural features that enhance potency against cancer cells .
- Antimicrobial Properties : The presence of the dioxo group may contribute to antimicrobial efficacy. Studies have indicated that similar compounds exhibit significant activity against various bacterial strains .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Isoindoloquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The trifluorophenyl moiety and propanamide side chain are introduced via substitution reactions.
A comparative analysis of derivatives shows varying biological activities. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2-Hydroxyphenyl)propanamide | Hydroxy group instead of trifluorophenyl | Anti-inflammatory |
| 4-(4-Bromophenyl)quinazolin-2(1H)-one | Bromine substituent | Antitumor |
| 7-Methylquinazolin-4(3H)-one | Methyl group at position 7 | Antimicrobial |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various models:
- In Vitro Studies : Research utilizing cancer cell lines has demonstrated that this compound induces apoptosis more effectively than traditional chemotherapeutics .
- Animal Models : In vivo studies have shown promising results in tumor-bearing mice, where treatment with this compound led to significant tumor reduction compared to control groups .
- Mechanistic Insights : Investigations into the mechanism of action reveal that the compound may interact with specific proteins involved in cell signaling pathways related to cancer proliferation .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide side chain undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine.
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Concentrated acid, heat | 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid + 3,4,5-trifluoroaniline | Side reactions minimized at 80–100°C |
| Basic (NaOH, KOH) | Aqueous base, reflux | Sodium salt of propanoic acid + 3,4,5-trifluoroaniline | Higher yields in inert atmospheres |
Controlled conditions are critical to prevent degradation of the quinazoline-dione core during hydrolysis.
Reactivity of the Quinazoline-Dione Core
The fused isoindoloquinazoline system participates in reactions typical of diketones and aromatic heterocycles:
Reduction of Dione Groups
The 5,11-dioxo groups can be reduced to diols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Ethanol, 25°C, 12 hrs | 3-(5,11-dihydroxy-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trifluorophenyl)propanamide |
| LiAlH₄ | Dry THF, 0°C, 2 hrs | Fully reduced isoindoloquinazoline derivative |
Reduction selectivity depends on steric hindrance and solvent polarity .
Electrophilic Aromatic Substitution
The quinazoline ring undergoes nitration or sulfonation at electron-deficient positions (e.g., C-2 or C-4):
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-2 | Nitro-substituted derivative |
| Sulfonation | SO₃/H₂SO₄, 100°C | C-4 | Sulfonic acid-functionalized compound |
Functionalization of the Trifluorophenyl Group
The 3,4,5-trifluorophenyl moiety is generally inert but can participate in nucleophilic aromatic substitution (NAS) under high-temperature conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NaN₃, Cu(I) catalyst | DMF, 120°C, 24 hrs | Azide-substituted derivative at meta-fluorine position |
| NH₃ (g), Pd/C | Ethanol, 100°C, pressurized | Amino-substituted analog |
Fluorine substituents direct NAS to the remaining aromatic positions.
Oxidation of the Propanamide Side Chain
The methylene groups adjacent to the amide bond are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous, 60°C | Ketone derivative (3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trifluorophenyl)propan-2-one) |
| CrO₃ | Acetic acid, 40°C | Carboxylic acid via C–N bond cleavage |
Stability Under Thermal and Photolytic Conditions
The compound degrades under prolonged UV exposure or elevated temperatures (>150°C):
| Condition | Degradation Pathway | Major Byproducts |
|---|---|---|
| UV light (254 nm) | Cleavage of the amide bond | Quinazoline-dione core + trifluorophenylamine |
| Thermal (160°C) | Ring-opening of isoindoloquinazoline | Anthranilic acid derivatives |
Key Considerations for Reaction Design
Comparison with Similar Compounds
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The position and nature of substituents on the isoindoloquinazoline core critically influence bioactivity. Electron-deficient aromatic groups (e.g., trifluorophenyl) may enhance target binding via dipole interactions .
- Synthetic Feasibility : Analogues with complex substituents (e.g., benzodioxole ) require multi-step syntheses involving dioxane and triethylamine-mediated coupling, as seen in related heterocyclic systems .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step heterocyclic reactions, typically starting with isoindoloquinazoline precursors and coupling with fluorinated aryl amines. Key steps include:
- Cyclocondensation : Use of 1,4-dioxane and triethylamine under reflux to form the isoindoloquinazoline core (as seen in analogous heterocyclic syntheses) .
- Amide Coupling : Activation of the carboxylic acid intermediate (e.g., via EDC/HOBt) followed by reaction with 3,4,5-trifluoroaniline.
- Optimization : Apply Design of Experiments (DoE) to minimize side products. For example, use a 2<sup>k</sup> factorial design to test variables like temperature, solvent ratios, and catalyst loading .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : High-resolution NMR (¹H/¹³C/¹⁹F) to resolve fluorinated aromatic protons and verify the isoindoloquinazoline scaffold.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition thresholds, crucial for storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Methodological solutions include:
- Meta-Analysis Framework : Systematically compare experimental parameters across studies using multivariate regression to isolate confounding variables .
- Orthogonal Assays : Validate activity in both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) models to confirm target specificity .
Q. What computational strategies are effective for predicting its pharmacokinetic (PK) properties?
- Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics or GROMACS to model solubility and membrane permeability, incorporating Hansen solubility parameters for fluorinated moieties .
- AI-Driven QSAR Models : Train neural networks on datasets of structurally related compounds to predict logP, bioavailability, and metabolic stability .
Q. How can reaction mechanisms for its degradation or metabolic pathways be elucidated?
Q. What advanced reactor designs improve scalability for its synthesis?
- Continuous-Flow Systems : Optimize residence time and mixing efficiency using microfluidic reactors to enhance heat transfer and reduce byproducts .
- Membrane Separation : Integrate ceramic membranes post-reaction to isolate the product from unreacted precursors, as demonstrated in similar API syntheses .
Methodological Considerations for Data Interpretation
Q. How should researchers design experiments to assess structure-activity relationships (SAR) for derivatives?
- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., varying fluorination patterns) and test activity in parallelized assays.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants for fluorine substituents) with bioactivity data .
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
- Nonlinear Mixed-Effects Modeling : Account for inter-experimental variability using tools like Monolix or NONMEM to refine EC50 estimates .
- Bootstrap Resampling : Generate confidence intervals for dose-response curves to assess robustness of results .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
